molecular formula C20H25N3O2S B2620105 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide CAS No. 921895-54-7

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide

Cat. No.: B2620105
CAS No.: 921895-54-7
M. Wt: 371.5
InChI Key: UHEFJPGOCCUQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a thiophene ring, an indoline moiety, and a morpholine group, making it a versatile molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indoline Moiety: The indoline ring is synthesized through a cyclization reaction involving aniline derivatives.

    Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Thiophene Ring Formation: The thiophene ring is formed through a series of cyclization reactions involving sulfur-containing reagents.

    Final Coupling Reaction: The final step involves coupling the indoline-morpholine intermediate with the thiophene-2-carboxamide through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a catalyst or reagent in organic synthesis.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the synthesis of novel materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide

Uniqueness

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-22-7-6-16-13-15(4-5-17(16)22)18(23-8-10-25-11-9-23)14-21-20(24)19-3-2-12-26-19/h2-5,12-13,18H,6-11,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEFJPGOCCUQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.